Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate
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Overview
Description
Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is known for its versatile small molecule scaffold, making it a valuable building block in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate typically involves the reaction of ethyl acetoacetate with cyclopentadiene in the presence of a catalyst. The reaction conditions often include a temperature range of 0-50°C and a reaction time of 2-6 hours . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with automated control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at 50-70°C.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate is used in several scientific research fields:
Chemistry: As a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: In the development of bioactive compounds and studying enzyme interactions.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to changes in metabolic pathways or cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3A-carboxylate
- Ethyl 1H-indole-3-carboxylate
- 4-Hydroxy-2-quinolone derivatives
Uniqueness
Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate is unique due to its specific ring structure and functional groups, which provide distinct reactivity and interaction profiles compared to similar compounds. Its versatility as a building block and its ability to undergo various chemical transformations make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
ethyl 5-oxo-1,2,3,4-tetrahydropentalene-3a-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-10(13)11-5-3-4-8(11)6-9(12)7-11/h6H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGJRWMOGYDXCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC1=CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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